molecular formula C23H29NO5 B2971426 2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine CAS No. 954010-02-7

2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine

Cat. No.: B2971426
CAS No.: 954010-02-7
M. Wt: 399.487
InChI Key: DOYLMOHQZAMAAO-UHFFFAOYSA-N
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Description

2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a triethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.

    Attachment of the Triethoxybenzoyl Group: The triethoxybenzoyl group can be attached through an acylation reaction using triethoxybenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and triethoxybenzoyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole: Shares a similar benzoyl group but differs in the heterocyclic ring structure.

    4-(3,4,5-trimethoxybenzoyl)-morpholine: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2-phenyl-4-(3,4,5-triethoxybenzoyl)morpholine is unique due to the presence of the triethoxybenzoyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-4-26-19-14-18(15-20(27-5-2)22(19)28-6-3)23(25)24-12-13-29-21(16-24)17-10-8-7-9-11-17/h7-11,14-15,21H,4-6,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYLMOHQZAMAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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